molecular formula C14H19N B12672971 3-(p-tert-Butylphenyl)-2-methylpropiononitrile CAS No. 93981-80-7

3-(p-tert-Butylphenyl)-2-methylpropiononitrile

Cat. No.: B12672971
CAS No.: 93981-80-7
M. Wt: 201.31 g/mol
InChI Key: IJCFINYXARJUNJ-UHFFFAOYSA-N
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Description

3-(p-tert-Butylphenyl)-2-methylpropiononitrile is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a nitrile group through a propiononitrile chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(p-tert-Butylphenyl)-2-methylpropiononitrile typically involves the alkylation of phenol with isobutene, followed by further reactions to introduce the nitrile group. One common method involves the acid-catalyzed alkylation of phenol with isobutene to produce p-tert-butylphenol . This intermediate can then undergo additional reactions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale alkylation and subsequent functionalization reactions. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(p-tert-Butylphenyl)-2-methylpropiononitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the nitrile group to form amines or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.

Scientific Research Applications

3-(p-tert-Butylphenyl)-2-methylpropiononitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may have potential biological activity, making it a subject of study in medicinal chemistry.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-(p-tert-Butylphenyl)-2-methylpropiononitrile exerts its effects depends on its specific application. In medicinal chemistry, for example, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would require detailed study and characterization.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tert-butylphenyl derivatives, such as p-tert-butylphenol and its various functionalized forms .

Uniqueness

What sets 3-(p-tert-Butylphenyl)-2-methylpropiononitrile apart is its specific structural configuration, which imparts unique chemical and physical properties. This uniqueness can be leveraged in applications where specific reactivity or stability is required.

Properties

CAS No.

93981-80-7

Molecular Formula

C14H19N

Molecular Weight

201.31 g/mol

IUPAC Name

3-(4-tert-butylphenyl)-2-methylpropanenitrile

InChI

InChI=1S/C14H19N/c1-11(10-15)9-12-5-7-13(8-6-12)14(2,3)4/h5-8,11H,9H2,1-4H3

InChI Key

IJCFINYXARJUNJ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)C(C)(C)C)C#N

Origin of Product

United States

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